molecular formula C18H21N3O3 B5783289 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide

Cat. No.: B5783289
M. Wt: 327.4 g/mol
InChI Key: FMCCFMBNFNNEQF-UHFFFAOYSA-N
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Description

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a morpholinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyaniline, which is then subjected to acylation to form 4-methoxyacetanilide. This intermediate is further reacted with 2-chlorobenzoyl chloride in the presence of a base to yield 5-amino-N-(4-methoxyphenyl)-2-chlorobenzamide. Finally, the chlorobenzamide is treated with morpholine to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide.

    Reduction: Formation of 5-amino-N-(4-hydroxyphenyl)-2-morpholin-4-ylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-phenyl-2-morpholin-4-ylbenzamide
  • 5-amino-N-(4-hydroxyphenyl)-2-morpholin-4-ylbenzamide
  • 5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzamide

Uniqueness

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds .

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCCFMBNFNNEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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